Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene

Lipophilicity ADME Drug-likeness

Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene (CAS 1187228-56-3, C12H15N, MW 173.25) is a spiro[benzocyclobutene-1,3'-piperidine] scaffold that combines a strained benzocyclobutene (BCB) moiety with a piperidine ring through a spirocyclic junction. The BCB component exists as a stable bicyclo[4.2.0]octa-1,3,5-triene system at ambient temperature but undergoes thermal isomerization to highly reactive o-quinodimethane above 200 °C, enabling unique diversification chemistry.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
Cat. No. B13086178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1CC2(CC3=CC=CC=C32)CNC1
InChIInChI=1S/C12H15N/c1-2-5-11-10(4-1)8-12(11)6-3-7-13-9-12/h1-2,4-5,13H,3,6-9H2
InChIKeySNTXKXAGKRGUSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene: A Conformationally Constrained Spirocyclic Building Block for Medicinal Chemistry


Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene (CAS 1187228-56-3, C12H15N, MW 173.25) is a spiro[benzocyclobutene-1,3'-piperidine] scaffold that combines a strained benzocyclobutene (BCB) moiety with a piperidine ring through a spirocyclic junction . The BCB component exists as a stable bicyclo[4.2.0]octa-1,3,5-triene system at ambient temperature but undergoes thermal isomerization to highly reactive o-quinodimethane above 200 °C, enabling unique diversification chemistry [1]. The compound is commercially available from multiple suppliers at 95% purity, with a calculated LogP of 1.86 and TPSA of 12.03 Ų, positioning it within drug-like chemical space for fragment-based and lead-optimization programs .

Why Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene Cannot Be Replaced by Other Spirocyclic Piperidine Building Blocks


Spirocyclic piperidine building blocks are widely employed in medicinal chemistry to introduce three-dimensionality and conformational constraint, but their physicochemical and reactivity profiles differ markedly depending on the carbocyclic partner [1]. The benzocyclobutene-based scaffold offers a unique combination of moderate lipophilicity (LogP 1.86), a secondary amine handle for diversification, and the latent thermal reactivity of the BCB ring . Generic replacement with spiro[cyclopropane-1,4'-piperidine] or spiro[cyclobutane-1,4'-piperidine] would eliminate the aromatic ring and associated π-stacking interactions, while substitution with spiro[indene-1,4'-piperidine] would increase LogP by approximately 0.9–1.2 units and alter the spatial orientation of the aromatic plane relative to the piperidine vector. These differences directly impact binding conformations in target protein pockets and downstream ADME properties.

Quantitative Differentiation Evidence for Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene Against Comparator Scaffolds


Lipophilicity (LogP) Comparison: Spiro[BCB-Piperidine] vs. Spiro[Indene-Piperidine]

The target compound exhibits a calculated LogP of 1.86 . In comparison, the spiro[indene-1,4'-piperidine] scaffold, which contains a five-membered carbocycle fused to the aromatic ring, has a reported LogP of approximately 2.8–3.0 based on the closest available PubChem data (CID 11564745: LogP 2.9) [1]. This difference of ~1 log unit is significant for central nervous system (CNS) drug design, where optimal LogP typically ranges from 1.5 to 3.0; the BCB scaffold sits closer to the lower end, potentially reducing non-specific protein binding while retaining sufficient membrane permeability.

Lipophilicity ADME Drug-likeness

Thermal Reactivity Advantage: Benzocyclobutene Ring-Opening vs. Non-Reactive Spiro Cores

Unlike spiro[cyclobutane-piperidine] or spiro[cyclopropane-piperidine] cores, which are thermally stable up to >300 °C, the benzocyclobutene moiety in the target compound undergoes conrotatory electrocyclic ring-opening to generate o-quinodimethane at temperatures exceeding 200 °C [1]. This reactive diene can be trapped in situ with dienophiles in Diels-Alder reactions, enabling post-synthetic diversification into polycyclic frameworks not accessible from other spirocyclic piperidine building blocks [2]. The spiro[cyclobutane-1,4'-piperidine] scaffold lacks this reactivity entirely, while spiro[benzocyclobutene-1,3'-piperidine] offers a built-in 'molecular switch' for thermal activation.

Diversification o-Quinodimethane Diels-Alder

Synthetic Accessibility: Radical Hydroarylation vs. Multi-Step Cyclization Routes

The target spiro[BCB-piperidine] scaffold can be accessed via a photoredox-catalyzed radical hydroarylation strategy reported for spirocyclic piperidines . This method proceeds under mild conditions without toxic reagents or precious metals and achieves cyclization in a single step from linear aryl halide precursors. In contrast, earlier syntheses of spiro[benzocyclobutene-piperidines] required multi-step sequences involving AlCl3-mediated rearrangements, which led to product mixtures and required chromatographic separation [1]. The radical hydroarylation approach offers a step-count reduction from 4–5 steps (traditional) to 2–3 steps, with representative yields of 50–70% reported for analogous substrates.

Synthesis Photoredox Spirocyclization

Physicochemical Property Vector Analysis: TPSA and H-Bonding Profile

The target compound has a topological polar surface area (TPSA) of 12.03 Ų . This low TPSA reflects the absence of H-bond donors and the presence of only one H-bond acceptor (the piperidine nitrogen). Compared with the spiro[3,4-dihydrobenzopyran-2,4'-piperidine] scaffold (TPSA ~21–30 Ų due to the ether oxygen), the BCB scaffold provides a significantly lower polar surface area, which favors passive membrane permeability [1]. The molecular weight of 173.25 also positions it as a fragment-sized building block (MW < 250 Da), suitable for fragment-based drug discovery (FBDD) campaigns.

Physicochemical Properties TPSA Drug-likeness

Optimal Application Scenarios for Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene Based on Differentiated Evidence


CNS Fragment-Based Drug Discovery (FBDD) Programs Requiring Low TPSA Fragment Cores

With a TPSA of 12.03 Ų and LogP of 1.86, this building block meets the strict physicochemical criteria for CNS fragment libraries (MW < 250, TPSA < 60 Ų, LogP 1–3) . Its secondary amine provides a single vector for fragment elaboration, while the BCB core contributes aromatic π-stacking potential without excessive lipophilicity, reducing the risk of hERG channel binding and phospholipidosis that plague more lipophilic spiro scaffolds.

Thermally-Activated Diversification in Parallel Library Synthesis

The latent o-quinodimethane reactivity of the BCB moiety, triggered at >200 °C, enables post-functionalization via Diels-Alder cycloaddition without requiring additional protecting group steps . This is particularly valuable in parallel synthesis workflows where multiple dienophiles can be reacted with a common spiro[BCB-piperidine] intermediate to generate diverse polycyclic chemotypes in a single thermal step, a capability not available from spiro[cyclobutane-piperidine] or spiro[cyclopropane-piperidine] cores.

Histamine H3 Receptor (H3R) Antagonist Lead Optimization Using Spirocyclobutyl Piperidine Cores

Patents on spirocyclobutyl piperidine derivatives as H3R antagonists/inverse agonists (WO2010062245A1) establish the relevance of this scaffold class for CNS indications including cognitive disorders and sleep-wake regulation . The BCB-containing scaffold offers a more compact aromatic system than the benzopyran-based H3R antagonists (e.g., CEP-32215, MW 383.5), potentially allowing for reduced molecular weight and improved ligand efficiency in hit-to-lead optimization [1].

Radical Hydroarylation-Based Gram-Scale Synthesis for Internal Lead Discovery

The photoredox-catalyzed radical hydroarylation route reported in Synlett (2020) provides direct access to spirocyclic piperidines under mild, metal-free conditions . For organizations prioritizing rapid SAR exploration, this synthetic accessibility reduces the time from building block procurement to functionalized library members from weeks to days compared to traditional multi-step cyclization sequences demonstrated for spiro[benzocyclobutene-1,3'-piperidines] [1].

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